3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol
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Overview
Description
3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol is an organic compound that features a biphenyl core substituted with naphthyl groups and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure. The reaction involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for 3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB): A well-known glass former with similar structural features.
3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P): Another compound with naphthyl and phenyl substituents.
9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A): A related compound with anthracene and naphthyl groups.
Uniqueness
3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups
Properties
CAS No. |
866891-32-9 |
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Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(2-hydroxy-3-naphthalen-2-ylphenyl)-6-naphthalen-2-ylphenol |
InChI |
InChI=1S/C32H22O2/c33-31-27(25-17-15-21-7-1-3-9-23(21)19-25)11-5-13-29(31)30-14-6-12-28(32(30)34)26-18-16-22-8-2-4-10-24(22)20-26/h1-20,33-34H |
InChI Key |
FTRCNQPTINJRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)C4=CC=CC(=C4O)C5=CC6=CC=CC=C6C=C5)O |
Origin of Product |
United States |
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